Nebularine
Overview
Description
Nebularine, also known as 9-beta-D-ribofuranosylpurine, is a naturally occurring nucleoside with structural features suggestive of a universal base. It shares similarities with adenosine and has been studied for its ability to form stable pairs with certain bases, its template characteristics, and its potential in various biochemical applications. Nebularine and its analogs have been synthesized through various chemical processes, including oxidative desulfuration and reactions with Grignard reagents, highlighting its versatility and potential for industrial applications (Xia, Sun, & Qu, 2017).
Synthesis Analysis
The synthesis of nebularine and its analogs has been achieved through multiple methods, including a novel oxidative desulfuration in aqueous nitric acid, which tolerates various functional groups. This method has been shown to be scalable, making it attractive for industrial applications (Xia, Sun, & Qu, 2017). Another approach involves the reaction of nebularine N1-oxide with dipolarophiles and Grignard reagents, allowing for the facile access to C-6 C-substituted purine nucleosides without the need for metal catalysts (D’Errico et al., 2011).
Molecular Structure Analysis
Studies on the conformational properties of nebularine and its analogs have revealed insights into its structural preferences and implications for biological activity. Molecular orbital studies, for instance, have shown that nebularine has conformational preferences very similar to those of its parent nucleoside, adenosine, which has significant implications for its biological activity (Saran & Patnaik, 1993).
Chemical Reactions and Properties
Nebularine's reactivity has been explored through its interactions with various reagents, such as its novel approach to the synthesis of purine nucleoside analogues through reactions with Grignard reagents and 1,3-dipolar cycloaddition processes (D’Errico et al., 2011). Additionally, the synthesis and conversion of nebularine to novel analogues via homolytic processes have been demonstrated, expanding the understanding of its chemical properties and potential applications (Suemune & Miyasaka, 1983).
Scientific Research Applications
Cancer Research : Nebularine has been shown to be effective in treating leukemia. For example, a combination of nebularine and nitrobenzylthioinosine 5'-monophosphate (NBMPR-P) effectively killed leukemic cells in mice (Lynch, Paran, & Paterson, 1981). Additionally, nebularine and 7-deazanebularine inhibit nucleotide synthesis and the growth of cultured leukemia RPMI 6410 cells (Smith, Snyder, Fontenelle, & Henderson, 1974).
Antiviral Applications : Nebularine has shown potential in antiviral applications. It inhibits the growth of tumor cells and influenza B virus, showcasing conformational preferences similar to adenosine (Saran & Patnaik, 1993).
Biosynthesis of Antibiotics : Nebularine is also involved in the biosynthesis of certain antibiotics. It is produced by Lepista nebularis and Streptomyces yokosukanensis, involving enzymatic release of hydroxylamine from adenosine (Brown & Konuk, 1995).
Inhibition of Adenosine Deaminase : Nebularine is a potent inhibitor of adenosine deaminase, an enzyme involved in purine metabolism (Rosemeyer & Seela, 1979).
Synthesis of Nucleoside Analogs : Nebularine N1-oxide can be used to synthesize C-6 C-substituted purine nucleoside analogues without using metal catalysts, showcasing its utility in organic synthesis (D’Errico et al., 2011).
Plant Growth and Development : Nebularine affects plant growth and development but does not interfere with cytokinin signaling, inhibiting various processes in plants (Pospíšilová, Nisler, Spíchal, & Frébort, 2009).
Template Characteristics in DNA Replication : Nebularine has the template characteristics of adenine in vivo and in vitro and does not block DNA replication (Rahman & Humayun, 1997).
Safety And Hazards
Nebularine can cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye6. Use of personal protective equipment and ensuring adequate ventilation is recommended6.
Future Directions
Nebularine has shown potential in the development of nebulized mRNA delivery formulations for the lungs7. It has also been used in the synthesis of new Nebularine analogues and their potential ADA inhibitory activity has been evaluated3.
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXACSTFXYYMV-FDDDBJFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015580 | |
Record name | Nebularine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nebularine | |
CAS RN |
550-33-4 | |
Record name | Nebularine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nebularine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nebularine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nebularine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-β-D-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEBULARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8B604PS4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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